5-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Description
5-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring dual isoxazole rings linked via a 1,2,4-oxadiazole scaffold. This structure combines aromatic and hydrogen-bonding motifs, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-6-3-8(15-19-6)11-14-10(21-17-11)5-13-12(18)9-4-7(2)20-16-9/h3-4H,5H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKYLPADUXJNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Isoxazole ring
- Oxadiazole ring
- Carboxamide moiety
This structural complexity suggests a wide range of potential pharmacological applications. The molecular formula is with a molecular weight of approximately 323.312 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to yield the desired product effectively. The synthesis pathway is crucial for understanding the compound's properties and biological activities.
Antitubercular Activity
Recent studies have demonstrated significant antitubercular activity of derivatives related to this compound. For instance, certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.125 µM against Mycobacterium tuberculosis H37Rv, indicating strong potential for treating tuberculosis (TB) .
Table 1: Antitubercular Activity of 5-Methylisoxazole Derivatives
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound 10 | 3.125 | Significant |
| Compound 14 | 3.125 | Significant |
| Compound 9 | 6.25 | Moderate |
| Compound 13 | 6.25 | Moderate |
Antibacterial Activity
In addition to its antitubercular properties, the compound has shown promising antibacterial activity against various strains including Bacillus subtilis and Escherichia coli. Some derivatives have MIC values around 6.25 µM, making them effective candidates for further development .
Table 2: Antibacterial Activity of Selected Compounds
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound 9 | 6.25 | Bacillus subtilis |
| Compound 13 | 6.25 | Escherichia coli |
| Compound 19 | 6.25 | Bacillus subtilis |
| Compound 20 | 12.5 | Escherichia coli |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is believed that the combination of isoxazole and oxadiazole moieties contributes to their ability to interfere with bacterial cell functions or metabolic pathways.
Case Studies
A notable study explored the pharmacological effects of a series of compounds based on the isoxazole scaffold, revealing that modifications could enhance both efficacy and safety profiles compared to existing treatments like leflunomide . These findings suggest a potential for developing new therapeutic agents with reduced toxicity.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is practically insoluble in water but shows good solubility in organic solvents such as acetone. This property may influence its bioavailability and therapeutic effectiveness .
Chemical Reactions Analysis
Functionalization of Isoxazole Rings
The 5-methylisoxazole-3-yl groups undergo regioselective modifications:
- Alkylation : Propargyl bromide reacts with the isoxazole nitrogen under basic conditions (K₂CO₃, DMF, 92% yield) .
- Nitro-group Substitution : Nitration using KNO₃/H₂SO₄ at 50°C introduces nitro groups at the C4 position .
Example Reaction :
Key Data :
- Alkylation preserves the isoxazole ring’s aromaticity (confirmed via UV-Vis) .
- Nitration regioselectivity is controlled by steric effects of the methyl group .
Carboxamide Group Reactivity
The carboxamide moiety participates in coupling and hydrolysis reactions:
- Acid Chloride Formation : Treatment with oxalyl chloride (COCl)₂ in DCM/DMF generates reactive intermediates for further coupling .
- Amide Coupling : Reaction with amines (e.g., piperazine derivatives) in acetonitrile yields secondary amides (46% over three steps) .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring exhibits [3+2] cycloaddition reactivity:
- With Nitrile Oxides : Forms fused isoxazolo-oxadiazole systems under microwave irradiation (70% yield).
- Ring-Opening Hydrolysis : Acidic conditions (HCl/H₂O) cleave the oxadiazole to yield thioamide derivatives .
Mechanistic Insight :
Cycloadditions exploit the electron-deficient nature of the oxadiazole ring, while hydrolysis proceeds via protonation at N2 .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
- Sulfonylation : 5-Methylisoxazole-3-carboxamide reacts with methyl 2-chlorosulphonylbenzoate under basic conditions to introduce sulfonyl groups (Table 1) .
- Methylation : Dimethylamine in THF selectively methylates the carboxamide nitrogen (65% yield).
Table 1 : Bioactive Derivative Synthesis
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 6a | (Carbethoxy-isoxazolyl)propylthio | Antiviral (0.8 µM vs. CVB3) |
| 21 | Tetrahydropyridazine-carboxamide | Anticancer (12 µM vs. HeLa) |
Stability and Degradation Pathways
- Thermal Stability : Decomposes above 250°C (TGA data).
- Photodegradation : UV exposure (254 nm) induces cleavage of the oxadiazole ring (HPLC-MS confirmation).
Catalytic Reactions
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the methyl position (Pd(PPh₃)₄, 55% yield) .
- Reductive Amination : Sodium borohydride reduces imine intermediates to secondary amines (MeOH/THF, 70% yield) .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Yield Range | Functional Impact |
|---|---|---|---|
| Cyclization | TFAA, pyridine | 40–60% | Oxadiazole core formation |
| Alkylation | Propargyl bromide, K₂CO₃ | 85–92% | Alkyne handle for click chemistry |
| Sulfonylation | ClSO₂Ar, KOH | 60–75% | Enhanced solubility/bioavailability |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of bis-heterocyclic carboxamides. Key structural analogues include:
Key Insights :
- Substitution at the oxadiazole C3 position (e.g., 5-methylisoxazole vs. phenyl) modulates steric bulk and electronic properties, impacting solubility and target binding .
Physicochemical Properties
Key Insights :
Q & A
Q. How can metabolic stability be improved to prolong half-life?
- Answer :
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models .
- Structural modifications : Replace metabolically labile groups (e.g., methylisoxazole → trifluoroisoxazole) .
- Microsomal assays : Test hepatic clearance using human liver microsomes (HLM) and NADPH cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
